molecular formula C13H18O2 B009136 2,4-Diisopropylbenzoic acid CAS No. 108961-55-3

2,4-Diisopropylbenzoic acid

Cat. No. B009136
M. Wt: 206.28 g/mol
InChI Key: JMDVEMBKUWIWHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2,4-diisopropylbenzoic acid, such as 2-amino-4,5-dimethylbenzoic acid, involves multi-step chemical reactions starting from basic aromatic compounds. These processes typically involve condensation, cyclization, and oxidation reactions to introduce the desired functional groups into the aromatic ring (Cheng Lin, 2013).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds, such as 4-tritylbenzoic acid, reveals how substitution patterns on the benzene ring influence the overall molecular architecture, including supramolecular assembly and crystalline structure. These analyses are crucial for understanding the physical properties and reactivity of the compound (R. K. Jetti et al., 2000).

Chemical Reactions and Properties

2,4-Diisopropylbenzoic acid, like its analogues, participates in various chemical reactions that are fundamental to its application in synthesis and materials science. For instance, the ability of similar compounds to form coordination polymers or to undergo photoreaction highlights the versatile reactivity of such benzoic acid derivatives (V. Pedireddi & S. Varughese, 2004).

Physical Properties Analysis

The physical properties of 2,4-diisopropylbenzoic acid derivatives, such as solubility, melting point, and crystal structure, can be inferred from studies on similar compounds. These properties are influenced by the presence of substituents on the benzene ring, which can lead to the formation of complex structures with unique characteristics (H. Koshima et al., 2005).

Scientific Research Applications

  • Chromatography : 2,4-dihydroxybenzoic acid is a promising eluent in single-column anion chromatography. It enables the high-resolution determination of anions in tap and mineral water samples at low concentrations (Golombek & Schwedt, 1986).

  • Organic Synthesis : A study demonstrated the transformation of isoxazoles to 2,4-dicarbonylpyrroles using Fe/Ni relay catalysis, producing 4-acylpyrrole-2-carboxylic acid derivatives with high yields (Galenko et al., 2015).

  • Genotoxicity Evaluation : 2,4-D and its derivatives show no evidence of genotoxicity in mammalian cell cultures, supporting their usage in plant pest control (Gollapudi et al., 1999).

  • Wastewater Treatment : The electrochemical oxidation of 2,4-dihydroxybenzoic acid at a platinized titanium electrode effectively treats wastewater contaminated with 2,4-DHBA, reducing total organic carbon (TOC) by 30% and producing byproducts (Leite et al., 2003).

  • Bicyclic Synthesis : Thiazolidine-2,4-dicarboxylic acid can be synthesized from glyoxylic acid and L(-)R-cysteine, with stereoselective methyl esterification and regioselective cyclocondensation leading to bicyclic (Refouvelet et al., 1994).

  • Immunosensing : A piezoelectric immunosensor for 2,4-dichlorophenoxyacetic acid achieved a limit of detection of 10 ng/l using the monoclonal anti-2,4-D antibody F6C10 (Halámek et al., 2001).

  • Solubility Studies : Rising temperature increases the solubility of 2,4-dimethoxybenzoic acid in various organic solvents, with the modified Apelblat equation being the most suitable model for predicting this behavior (Tian et al., 2015).

  • Plant Metabolism : Radioactive 2,4-D is absorbed and translocated rapidly in corn and wheat plants, with its metabolites being incorporated into various plant constituents within a few days (Fang & Butts, 1954).

properties

IUPAC Name

2,4-di(propan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-8(2)10-5-6-11(13(14)15)12(7-10)9(3)4/h5-9H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDVEMBKUWIWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406978
Record name 2,4-diisopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diisopropylbenzoic acid

CAS RN

108961-55-3
Record name 2,4-diisopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Newton - Journal of the American Chemical Society, 1943 - ACS Publications
The acetylation of four polyisopropylbenzenes, namely, 1, 3-di-, 1, 4-di-, 1, 3, 5-tri-and 1, 2, 4, 5-tetra-isopropylbenzenes, with acetic anhydride in presence of aluminum chloride gave …
Number of citations: 4 pubs.acs.org
NN Crounse - Journal of the American Chemical Society, 1949 - ACS Publications
Although a description of the high pressure formylation of benzene utilizing the Gattermann-Koch reaction is available, 2 there are only pat-ent reports3· 4· 5 on the pressure formylation …
Number of citations: 15 pubs.acs.org
GFM Noori - 1978 - search.proquest.com
In recent years the use of trifluoromethanesulphonic acid as a catalyst in a variety of Friedel-Crafts and related reactions has been investigated. These reactions include alkylation, …
Number of citations: 0 search.proquest.com

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